molecular formula C20H16ClNO B5862956 N-(4-chlorobenzyl)-2-biphenylcarboxamide

N-(4-chlorobenzyl)-2-biphenylcarboxamide

Cat. No. B5862956
M. Wt: 321.8 g/mol
InChI Key: IINBGSAHQGQQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-biphenylcarboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist, which means it can bind to and activate the CB1 receptor in the brain and other tissues. In

Mechanism of Action

N-(4-chlorobenzyl)-2-biphenylcarboxamide acts as a CB1 receptor agonist, which means it can bind to and activate the CB1 receptor in the brain and other tissues. The CB1 receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor can result in a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have antitumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-2-biphenylcarboxamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the CB1 receptor and its effects. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-biphenylcarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or decreased potential for abuse. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic, antidepressant, and anti-inflammatory effects of this compound. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials for the treatment of pain, anxiety, and depression.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-biphenylcarboxamide involves the reaction of 4-chlorobenzyl chloride with 2-biphenylcarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(4-chlorobenzyl)-2-biphenylcarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-17-12-10-15(11-13-17)14-22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINBGSAHQGQQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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